molecular formula C9H7F3O B147564 3'-(Trifluoromethyl)acetophenone CAS No. 349-76-8

3'-(Trifluoromethyl)acetophenone

Cat. No.: B147564
CAS No.: 349-76-8
M. Wt: 188.15 g/mol
InChI Key: ABXGMGUHGLQMAW-UHFFFAOYSA-N
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Description

Asymmetric catalytic addition of ethyl groups to 3′ -(trifluoromethyl)acetophenone catalyzed by ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride has been reported. Phenylation of 3′ -(trifluoromethyl)acetophenone in the presence of dihydroxy bis(sulfonamide) ligand (enantioselective catalyst), titanium tetraisopropoxide and diphenylzinc has been investigated.

Scientific Research Applications

Biocatalytic Reduction

A novel bacterial strain, Leifsonia xyli HS0904, was discovered, capable of asymmetrically reducing 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. This bacterial isolate can achieve high enantiometric excess (ee) values, making it a significant finding in the biocatalytic reduction of trifluoromethyl acetophenone compounds (Wang et al., 2011).

Spectrophotometric Investigation

A spectrophotometric study on 3-(Trifluoromethyl) Acetophenone (abbreviated as 3TFMAP) involved analyzing the molecular structures, vibrational wavenumbers, and molecular electrostatic potential maps. This research contributes to understanding the physical and chemical properties of 3TFMAP in detail (Saravanan et al., 2019).

Enzymatic Catalysis

An enzyme derived from Burkholderia cenocepacia demonstrated excellent anti-Prelog’s stereoselectivity in reducing 3,5-bis(trifluoromethyl) acetophenone. This discovery is significant for its potential application in synthesizing aromatic chiral alcohols for pharmaceutical uses (Yu et al., 2018).

Electrochemical Studies

The electrochemical pinacol coupling of acetophenone was investigated in various ionic liquids, demonstrating effects on the stereoselectivity and kinetics of the reaction. This research is crucial for understanding how ionic liquids can influence electrochemical reactions involving acetophenone derivatives (Lagrost et al., 2005).

Inhibitors for Corrosion

Triazole derivatives, including 4-chloro-acetophenone-O-1'-(1',3',4'-triazolyl)-metheneoxime, were synthesized and evaluated as inhibitors for mild steel corrosion in acidic media. This research highlights the application of acetophenone derivatives in corrosion prevention (Li et al., 2007).

Phosphorescence Studies

Studies on the phosphorescence of acetophenone in various solvents revealed insights into its electronic properties and potential applications in understanding photophysical processes (Lamola, 1967).

Corrosion Inhibition Effect

Research on 3-nitroacetophenone indicated its efficiency as a corrosion inhibitor for mild steel in an acidic medium, further establishing the utility of acetophenone derivatives in corrosion protection (Ibrahim et al., 2022).

Electrocatalysis

The electroreduction of acetophenone in dry ionic liquids was studied, demonstrating different product distributions and reaction mechanisms. This research is essential for developing new electrocatalytic processes (Zhao et al., 2014).

Efficient Enantioselective Synthesis

Leifsonia xyli CCTCC M 2010241 cells were used for the efficient enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, highlighting the potential of biocatalysis in producing chiral alcohols (Ouyang et al., 2013).

Safety and Hazards

When handling 3’-(Trifluoromethyl)acetophenone, avoid all personal contact, including inhalation . Wear protective clothing when the risk of exposure occurs. Use it in a well-ventilated area and avoid contact with moisture . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Target of Action

3’-(Trifluoromethyl)acetophenone is a reagent used in the stabilization of endosomal-toll-like receptor TRL8 . TLR8 is a part of the toll-like receptor (TLR) family which plays a fundamental role in pathogen recognition and activation of innate immunity.

Mode of Action

It is known to create a sort of inhibitory activity . This suggests that it may prevent or reduce the activation of TLR8, thereby modulating the immune response.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3’-(Trifluoromethyl)acetophenone is not well-documented. Factors such as temperature, pH, and presence of other compounds could potentially impact its activity. For safe handling, it is recommended to use this compound only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3’-(Trifluoromethyl)acetophenone plays a significant role in biochemical reactions, particularly in the stabilization of endosomal-toll-like receptor TRL8, creating an inhibitory activity . This compound interacts with various enzymes and proteins, including carbonyl reductase from Kluyveromyces thermotolerans, which reduces 3’-(Trifluoromethyl)acetophenone to ®-1-[3-(trifluoromethyl)phenyl]ethanol with high enantiomeric excess . The nature of these interactions involves the reduction of the carbonyl group, leading to the formation of chiral alcohols.

Cellular Effects

3’-(Trifluoromethyl)acetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In recombinant Escherichia coli cells, the reduction of 3’-(Trifluoromethyl)acetophenone to ®-1-[3-(trifluoromethyl)phenyl]ethanol has been shown to enhance biocatalytic efficiency . This compound’s impact on cell function includes modulation of enzyme activity and potential effects on cellular redox states.

Molecular Mechanism

The molecular mechanism of 3’-(Trifluoromethyl)acetophenone involves its interaction with carbonyl reductase enzymes, leading to the reduction of the carbonyl group to form chiral alcohols . This process is facilitated by the binding of the compound to the active site of the enzyme, resulting in the transfer of electrons and protons to the carbonyl group. Additionally, 3’-(Trifluoromethyl)acetophenone may exhibit inhibitory activity on certain receptors, such as endosomal-toll-like receptor TRL8 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-(Trifluoromethyl)acetophenone can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that the biocatalytic reduction of 3’-(Trifluoromethyl)acetophenone to ®-1-[3-(trifluoromethyl)phenyl]ethanol is optimized under specific conditions, including the use of surfactants and natural deep eutectic solvents . Long-term effects on cellular function may include changes in enzyme activity and metabolic flux.

Dosage Effects in Animal Models

The effects of 3’-(Trifluoromethyl)acetophenone vary with different dosages in animal models. Higher doses of this compound may lead to toxic or adverse effects, while lower doses may be more effective in achieving the desired biochemical outcomes. Studies on the dosage effects of 3’-(Trifluoromethyl)acetophenone in animal models are limited, but it is essential to consider the potential for threshold effects and toxicity at high doses .

Metabolic Pathways

3’-(Trifluoromethyl)acetophenone is involved in metabolic pathways that include its reduction to chiral alcohols by carbonyl reductase enzymes This compound may also interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 3’-(Trifluoromethyl)acetophenone within cells and tissues involve interactions with transporters and binding proteins. This compound’s localization and accumulation are influenced by its chemical properties, such as solubility and affinity for specific biomolecules . Understanding the transport and distribution of 3’-(Trifluoromethyl)acetophenone is essential for optimizing its use in biochemical research.

Subcellular Localization

3’-(Trifluoromethyl)acetophenone’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The activity and function of this compound may be affected by its localization within the cell, influencing its interactions with enzymes and other biomolecules.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXGMGUHGLQMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059844
Record name Ethanone, 1-[3-(trifluoromethyl)phenyl]-
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Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-76-8
Record name 3′-(Trifluoromethyl)acetophenone
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Record name Ethanone, 1-(3-(trifluoromethyl)phenyl)-
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Record name Ethanone, 1-[3-(trifluoromethyl)phenyl]-
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Record name Ethanone, 1-[3-(trifluoromethyl)phenyl]-
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Record name 3'-(trifluoromethyl)acetophenone
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Synthesis routes and methods I

Procedure details

Under nitrogen, 297 g of water and 246 g of hydrobromic acid (48% strength) were initially charged, and 80 g of 3-trifluoromethylaniline were introduced. The suspension that formed was stirred and cooled to −6° C. Over a period of 30 minutes, 37 g of sodium nitrite dissolved in 78 g of water were now added dropwise, and the mixture was stirred for another 30 minutes. The solution that had formed was subsequently, at 30° C., metered into an initial charge of 6 g of copper sulphate pentahydrate dissolved in 26 g of water. This mixture was now added dropwise over a period of 1.5 hours to an initial charge of 45 g of acetaldoxime, the temperature being controlled in such a manner that it did not exceed 40° C. The mixture was subsequently heated to 100° C. The crude product was distilled off together with water. After the water had been removed from the distillate, the crude product was distilled over a column. 44 g (=48% of theory) of 3-trifluoromethylacetophenone were obtained.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Name
Quantity
78 g
Type
solvent
Reaction Step Two
Name
acetaldoxime
Quantity
45 g
Type
reactant
Reaction Step Three
Name
Quantity
26 g
Type
solvent
Reaction Step Four
Quantity
6 g
Type
catalyst
Reaction Step Five
Quantity
246 g
Type
reactant
Reaction Step Six
Name
Quantity
297 g
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Under nitrogen, 1290 g of water and 740 g of hydrochloric acid (30% by weight strength) were initially charged and cooled to from −10 to −5° C. At below −5° C., 334 g of 3-aminobenzotrifluoride were then metered in (content 99.9%). 149 g of sodium nitrite were dissolved in 690 g of water and metered in at below 0° C. over the course of 2 hours. The mixture was then stirred for another 1 hour. Under nitrogen, an initial charge of 24 g of copper sulphate hydrate, 73 g of water and 183 g of acetaldoxime was heated to 28° C., and the diazonium salt solution which had been prepared beforehand was metered in with intensive stirring over the course of 2 hours. The mixture was allowed to react at 30° C. for another 30 minutes. After 1 hour, the mixture was heated to 100° C. and the crude product was distilled off together with water. After the removal of the water from the distillate, the crude product was distilled over a column. 202 g of 3-trifluoromethylacetophenone were obtained (content according to GC 99.1%). This corresponds to a yield of 51.5% of theory.
Quantity
334 g
Type
reactant
Reaction Step One
Quantity
149 g
Type
reactant
Reaction Step Two
Name
Quantity
690 g
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
acetaldoxime
Quantity
183 g
Type
reactant
Reaction Step Four
Quantity
24 g
Type
catalyst
Reaction Step Four
Name
Quantity
73 g
Type
solvent
Reaction Step Four
Quantity
740 g
Type
reactant
Reaction Step Five
Name
Quantity
1290 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A third example is described in Research Disclosure (1997), 402 (Oct) P706 (No. 40221), (CA 127:294925h). This reference teaches the multi-step reaction of 3-trifluoromethylaniline sequentially with a) aqueous sulfuric acid, b) aqueous sodium nitrite, c) aqueous acetaldoxime, d) cuprous sulfate and sodium bicarbonate and e) hydrochloric acid to form 3-trifluoromethylacetophenone in 70% yield. However, the overall volume efficiency of this process scheme is very low.
[Compound]
Name
294925h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acetaldoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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